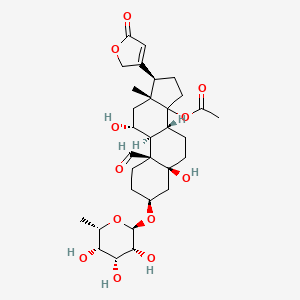

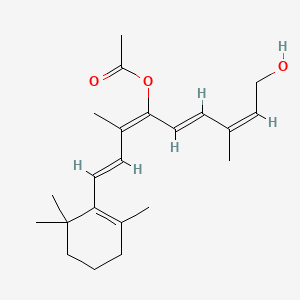

Sarmentoside A monoacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sarmentosid-A-Monoacetat ist eine natürlich vorkommende Glykosidverbindung. Es wird aus der Pflanze Strophanthus sarmentosus gewonnen, die zur Familie der Apocynaceae gehört. Diese Verbindung hat aufgrund ihrer potenziellen pharmakologischen Eigenschaften, insbesondere im Bereich der Kardiologie, Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Sarmentosid-A-Monoacetat umfasst typischerweise die Extraktion der Stammverbindung, Sarmentosid A, aus der Strophanthus sarmentosus-Pflanze. Der Extraktionsprozess beinhaltet häufig Mazerations- oder Dekoktionsmethoden, um das Glykosid zu isolieren. Nach der Extraktion wird eine Acetylierung durchgeführt, um das Monoacetatsäurederivat zu erhalten. Die Reaktionsbedingungen für die Acetylierung umfassen üblicherweise die Verwendung von Essigsäureanhydrid und einem Katalysator wie Pyridin unter kontrollierten Temperaturbedingungen.

Industrielle Produktionsmethoden

Die industrielle Produktion von Sarmentosid-A-Monoacetat folgt ähnlichen Extraktions- und Acetylierungsprozessen, jedoch in größerem Maßstab. Die Verwendung von Lösungsmitteln und Katalysatoren in Industriequalität stellt die Effizienz und Skalierbarkeit des Produktionsprozesses sicher. Qualitätskontrollmaßnahmen werden implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Sarmentoside A monoacetate typically involves the extraction of the parent compound, Sarmentoside A, from the Strophanthus sarmentosus plant. The extraction process often includes maceration or decoction methods to isolate the glycoside. Following extraction, acetylation is performed to obtain the monoacetate derivative. The reaction conditions for acetylation usually involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. The use of industrial-grade solvents and catalysts ensures the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Sarmentosid-A-Monoacetat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung oxidierter Derivate führen, die unterschiedliche pharmakologische Eigenschaften aufweisen können.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln, wodurch möglicherweise ihre biologische Aktivität verändert wird.

Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, können den Glykosidanteil modifizieren, was zur Bildung neuer Derivate führt.

Häufige Reagenzien und Bedingungen

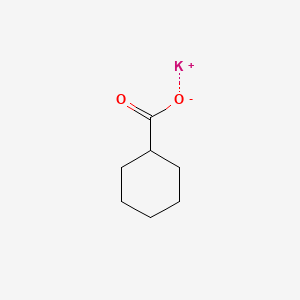

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Nukleophile Reagenzien wie Natriummethoxid und Kaliumcarbonat werden unter milden bis mäßigen Temperaturbedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von Sarmentosid-A-Monoacetat. Diese Derivate können einzigartige pharmakologische Eigenschaften besitzen und werden häufig auf ihre potenziellen therapeutischen Anwendungen untersucht.

Wissenschaftliche Forschungsanwendungen

Chemie: Es dient als Modellverbindung für die Untersuchung der Glykosidchemie und der Auswirkungen der Acetylierung auf die Glykosidstabilität und -reaktivität.

Biologie: Die Verbindung wird in biologischen Studien verwendet, um ihre Auswirkungen auf zelluläre Prozesse und ihr Potenzial als bioaktives Molekül zu untersuchen.

Medizin: Sarmentosid-A-Monoacetat hat sich in der Kardiologie aufgrund seiner kardiotonischen Eigenschaften als vielversprechend erwiesen. Es wird auf sein Potenzial zur Behandlung von Herzerkrankungen und zur Verbesserung der Herzfunktion untersucht.

Industrie: Die einzigartigen Eigenschaften der Verbindung machen sie zu einem Kandidaten für die Entwicklung von Pharmazeutika und Nahrungsergänzungsmitteln.

Wirkmechanismus

Der Wirkmechanismus von Sarmentosid-A-Monoacetat beinhaltet seine Interaktion mit molekularen Zielstrukturen im Herz-Kreislauf-System. Es wird angenommen, dass es seine Wirkung durch die Hemmung des Natrium-Kalium-ATPase-Enzyms ausübt, was zu einem Anstieg der intrazellulären Kalziumspiegel führt. Dieser Anstieg des Kalziums verstärkt die Herzkontraktilität, was es zu einem wirksamen kardiotonischen Mittel macht. Die Verbindung interagiert auch mit verschiedenen Signalwegen, die an der Herzfunktion und -regulation beteiligt sind.

Wirkmechanismus

The mechanism of action of Sarmentoside A monoacetate involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility, making it a potent cardiotonic agent. The compound also interacts with various signaling pathways involved in cardiac function and regulation.

Vergleich Mit ähnlichen Verbindungen

Sarmentosid-A-Monoacetat kann mit anderen Glykosidverbindungen verglichen werden, wie zum Beispiel:

Sarmentosid B: Ein weiteres Glykosid, das aus derselben Pflanze gewonnen wird und ebenfalls kardiotonische Eigenschaften aufweist, sich aber in seinem Acetylierungsmuster unterscheidet.

Ouabain: Ein bekanntes kardiotonisches Glykosid mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen strukturellen Merkmalen.

Digoxin: Ein weit verbreitetes Herzglykosid mit einem ähnlichen pharmakologischen Profil, aber einer anderen chemischen Struktur.

Die Einzigartigkeit von Sarmentosid-A-Monoacetat liegt in seiner spezifischen Acetylierung, die im Vergleich zu seinen Analoga unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen kann.

Eigenschaften

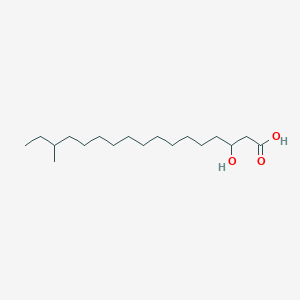

CAS-Nummer |

63980-39-2 |

|---|---|

Molekularformel |

C31H44O12 |

Molekulargewicht |

608.7 g/mol |

IUPAC-Name |

[(3S,5S,8R,9S,10S,11R,13R,17R)-10-formyl-5,11-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-14-yl] acetate |

InChI |

InChI=1S/C31H44O12/c1-15-24(36)25(37)26(38)27(41-15)42-18-4-7-29(14-32)23-20(5-8-30(29,39)11-18)31(43-16(2)33)9-6-19(17-10-22(35)40-13-17)28(31,3)12-21(23)34/h10,14-15,18-21,23-27,34,36-39H,4-9,11-13H2,1-3H3/t15-,18-,19+,20+,21+,23+,24+,25+,26+,27-,28+,29-,30-,31?/m0/s1 |

InChI-Schlüssel |

HYKKZGHORGQJEF-YSHVTHLUSA-N |

Isomerische SMILES |

C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |

Kanonische SMILES |

CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Carboxymethylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B12649667.png)